molecular formula C10H14N4O4 B2430767 (2S)-Azetidine-2-carbonitrile hydrochloride CAS No. 1638764-97-2

(2S)-Azetidine-2-carbonitrile hydrochloride

Cat. No.: B2430767
CAS No.: 1638764-97-2
M. Wt: 254.246
InChI Key: OODAFZBGMZZKNL-SCGRZTRASA-N
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Description

(2S)-Azetidine-2-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a nitrile group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Azetidine-2-carbonitrile hydrochloride typically involves the cyclization of suitable precursors under specific reaction conditions. One common method includes the reaction of a β-amino nitrile with a suitable electrophile to form the azetidine ring. The reaction conditions often involve the use of strong bases and solvents like acetonitrile or dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like crystallization and recrystallization are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S)-Azetidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a palladium catalyst are used for reduction reactions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-Azetidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of (2S)-Azetidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The azetidine ring structure also contributes to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-Pyrrolidine-2-carbonitrile hydrochloride
  • (2S,6S)-Hydroxynorketamine hydrochloride
  • (S,R,S)-AHPC hydrochloride

Uniqueness

(2S)-Azetidine-2-carbonitrile hydrochloride is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the nitrile group further enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2S)-azetidine-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-2H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOCNUXQBJPJPA-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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